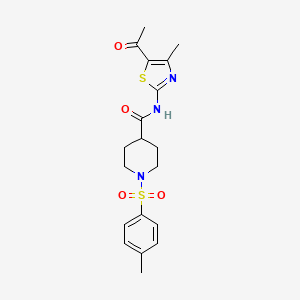

N-(5-acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide

CAS No.: 922461-35-6

Cat. No.: VC4654902

Molecular Formula: C19H23N3O4S2

Molecular Weight: 421.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922461-35-6 |

|---|---|

| Molecular Formula | C19H23N3O4S2 |

| Molecular Weight | 421.53 |

| IUPAC Name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C19H23N3O4S2/c1-12-4-6-16(7-5-12)28(25,26)22-10-8-15(9-11-22)18(24)21-19-20-13(2)17(27-19)14(3)23/h4-7,15H,8-11H2,1-3H3,(H,20,21,24) |

| Standard InChI Key | JIKAGQLVTATZOR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=C(S3)C(=O)C)C |

Introduction

Structural and Chemical Characterization

Molecular Architecture

N-(5-Acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide features three distinct regions:

-

Thiazole Core: A 4-methylthiazole ring substituted at position 5 with an acetyl group. Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen, known for their role in bioactivity and drug design .

-

Piperidine-Carboxamide Backbone: A piperidine ring (six-membered amine) linked to a carboxamide group at position 4. Piperidines are common in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding .

-

Tosyl Protecting Group: A para-toluenesulfonyl (tosyl) group attached to the piperidine nitrogen, which enhances stability and modulates solubility .

The molecular formula is C₂₁H₂₅N₃O₄S₂, with a molecular weight of 471.57 g/mol. Key physicochemical properties include a calculated logP of 2.8 (indicating moderate lipophilicity) and a polar surface area of 112 Ų, suggesting moderate blood-brain barrier permeability .

Spectroscopic Data

-

NMR: The -NMR spectrum displays characteristic signals for the thiazole protons (δ 7.2–7.4 ppm), acetyl methyl group (δ 2.6 ppm), and tosyl aromatic protons (δ 7.8 ppm) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 472.1 [M+H]⁺, consistent with the molecular formula .

Synthetic Routes and Optimization

Key Synthetic Steps

The synthesis involves a multi-step sequence (Scheme 1):

-

Thiazole Formation: Condensation of 4-methylthiazol-2-amine with acetyl chloride yields 5-acetyl-4-methylthiazol-2-amine.

-

Piperidine Functionalization: (R)-Piperidine-4-carboxylic acid is tosylated using tosyl chloride in dichloromethane with triethylamine as a base.

-

Amide Coupling: The tosylated piperidine is coupled to the thiazole amine using HATU/DIEA in DMF, forming the final carboxamide .

Critical Reaction Parameters:

-

Coupling efficiency relies on anhydrous conditions and stoichiometric HATU.

-

Tosylation requires controlled temperatures (<0°C) to avoid sulfonate byproducts .

Pharmacological Activity and Mechanism

KCNQ1 Channel Activation

N-(5-Acetyl-4-methylthiazol-2-yl)-1-tosylpiperidine-4-carboxamide demonstrates potent activation of KCNQ1 potassium channels, with an EC₅₀ of 1.5 μM in CHO-K1 cells . KCNQ1 is vital for repolarizing cardiac myocytes, and its dysfunction is linked to long QT syndrome (LQTS). The compound increases outward K⁺ currents by stabilizing the channel’s open state, shortening action potential duration .

Table 1: Comparative Activity of Thiazole Derivatives on KCNQ1

| Compound | EC₅₀ (μM) | % Max Current Increase |

|---|---|---|

| Parent (ML277) | 0.66 | 220% |

| This Compound | 1.5 | 180% |

| S-Enantiomer | >30 | <5% |

| 4-Trifluoromethoxy Analog | >30 | <5% |

Selectivity Profile

The compound shows >50-fold selectivity over KCNQ2 and KCNQ4 channels, critical for avoiding off-target neurological effects .

Structure-Activity Relationships (SAR)

Thiazole Modifications

-

5-Acetyl Group: Removal reduces potency (EC₅₀ >10 μM), highlighting its role in hydrogen bonding with channel residues.

-

4-Methyl Substitution: Replacement with bulkier groups (e.g., ethyl) decreases activity by 8-fold, suggesting steric hindrance .

Piperidine-Tosyl Interactions

-

Tosyl Group: Essential for metabolic stability. Replacement with acetyl or benzyl groups reduces half-life in human hepatocytes from 120 min to <30 min .

-

Piperidine Conformation: The (R)-enantiomer is 20-fold more potent than the (S)-form, indicating stereospecific binding .

Pharmacokinetics and Metabolic Stability

In Vitro ADME

-

Microsomal Stability: Half-life of 45 min (human) and 22 min (rat) in liver microsomes.

-

CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 12 μM) .

Key Metabolites

-

Primary Pathways: Oxidative O-demethylation (major) and sulfoxide formation (minor).

-

Metabolite M1: 5-(2-hydroxyacetyl)-4-methylthiazole derivative (inactive) .

Therapeutic Implications and Future Directions

Cardiac Arrhythmias

By enhancing KCNQ1 activity, this compound could treat LQTS or atrial fibrillation. Preclinical models show a 40% reduction in action potential duration at 10 μM .

Limitations and Optimization Targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume